Superior Dopamine Transporter (DAT) Affinity vs. Norepinephrine Transporter (NET)
7-(4-Bromobutoxy)chromane demonstrates a notable selectivity profile for the dopamine transporter (DAT) over the norepinephrine transporter (NET). In competitive binding assays using human transporters expressed in HEK293 cells, the compound inhibited [3H]dopamine reuptake at DAT with an IC50 of 658 nM, whereas its inhibition of [3H]norepinephrine reuptake at NET was substantially weaker, with an IC50 of 443 nM. This represents a 1.48-fold selectivity for NET over DAT in this assay system. This differential engagement is a key differentiator from other chromane analogs which may exhibit a more balanced or inverse selectivity profile [1].
| Evidence Dimension | Transporter Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 658 nM (DAT) |
| Comparator Or Baseline | IC50 = 443 nM (NET) |
| Quantified Difference | 1.48-fold greater potency at NET than DAT |
| Conditions | [3H]neurotransmitter reuptake inhibition in human DAT and NET expressed in HEK293 cells |
Why This Matters
This selectivity profile informs experimental design for CNS research, particularly in models where differential modulation of dopamine and norepinephrine systems is critical, such as in addiction or attention deficit studies.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for 7-(4-Bromobutoxy)chromane: DAT and NET inhibition. View Source
